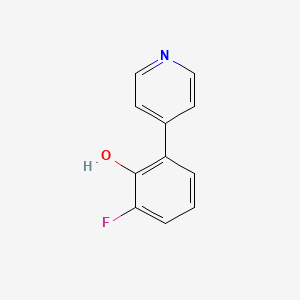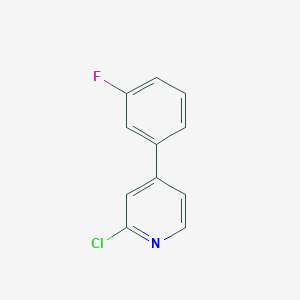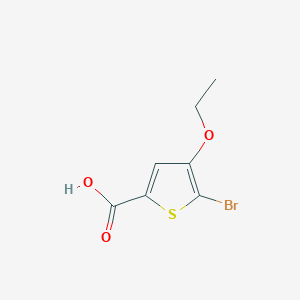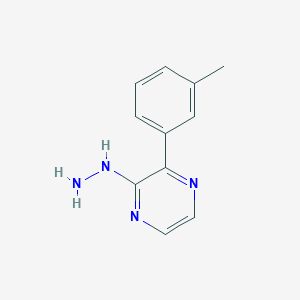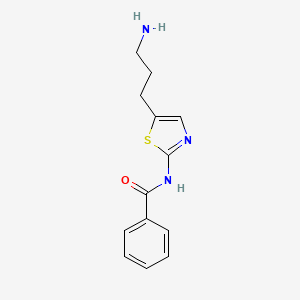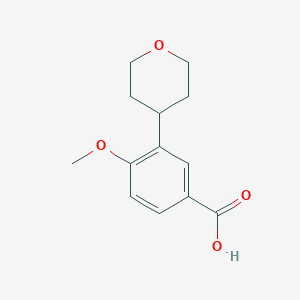
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is an organic compound with the molecular formula C14H18O5 and a molecular weight of 266.29 g/mol This compound is characterized by the presence of a methoxy group and a tetrahydro-2H-pyran-4-yl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzoic acid and tetrahydro-2H-pyran-4-ylmethanol.
Esterification: The first step involves the esterification of 4-methoxybenzoic acid with tetrahydro-2H-pyran-4-ylmethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a carboxylic acid derivative, while reduction of the benzoic acid moiety forms the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and tetrahydro-2H-pyran-4-yl groups play a crucial role in its binding affinity and activity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzoic acid: Lacks the tetrahydro-2H-pyran-4-yl group, resulting in different chemical properties and applications.
Tetrahydro-2H-pyran-4-ylmethanol: Lacks the benzoic acid moiety, leading to distinct reactivity and uses.
Uniqueness
4-Methoxy-3-(tetrahydro-2H-pyran-4-yl)benzoic acid is unique due to the presence of both the methoxy and tetrahydro-2H-pyran-4-yl groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H16O4 |
|---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-methoxy-3-(oxan-4-yl)benzoic acid |
InChI |
InChI=1S/C13H16O4/c1-16-12-3-2-10(13(14)15)8-11(12)9-4-6-17-7-5-9/h2-3,8-9H,4-7H2,1H3,(H,14,15) |
InChI-Schlüssel |
ZGCVJONSZAEWNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


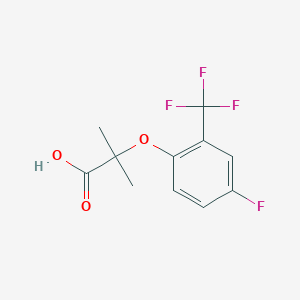
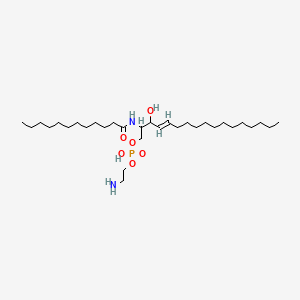
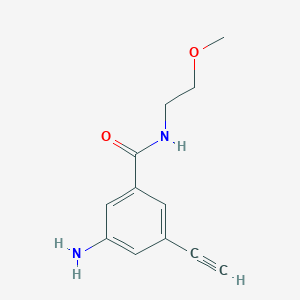
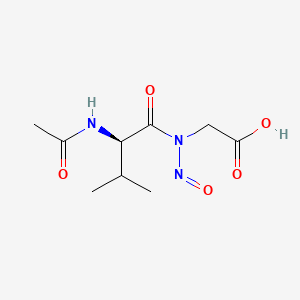
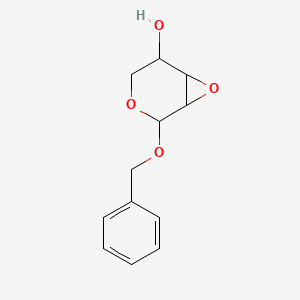
![2,2'-Dicyano-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B15090760.png)

![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)

